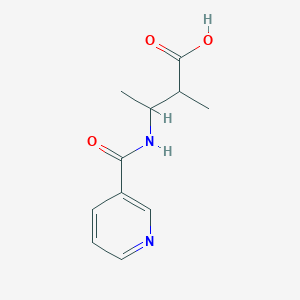
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide, also known as ODQ, is a chemical compound that has gained significant attention in the field of scientific research. ODQ has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide inhibits sGC by binding to the heme group of the enzyme, preventing the conversion of GTP to cGMP. This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to be a reversible inhibitor of sGC, with a half-maximal inhibitory concentration (IC50) of approximately 15 nM.
Biochemical and Physiological Effects:
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. Inhibition of sGC by 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide leads to a decrease in cGMP levels, which can affect various signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to inhibit vasodilation in various tissues, including the heart, lungs, and kidneys. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has also been shown to inhibit platelet aggregation, which can have implications for thrombosis and hemostasis.
Advantages and Limitations for Lab Experiments
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity for sGC. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been extensively studied in vitro and in vivo, and its effects on sGC are well-characterized. However, 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several limitations, including its potential for off-target effects and its reversible inhibition of sGC. These limitations should be taken into account when designing experiments using 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide.
Future Directions
There are several future directions for research on 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide. One potential area of study is the development of more potent and selective sGC inhibitors. Another area of study is the investigation of the role of sGC in various physiological processes, including cardiovascular and neurological diseases. Additionally, the potential for 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide as a therapeutic agent in various diseases should be explored further.
Synthesis Methods
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide can be synthesized through the reaction of 2-nitrophenylacetic acid with 2-aminobenzophenone in the presence of reducing agents such as iron powder or zinc dust. The reaction yields a mixture of diastereomers, which can be separated through column chromatography or recrystallization. The resulting compound has a white crystalline appearance and a melting point of 160-162°C.
Scientific Research Applications
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). sGC plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
properties
IUPAC Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(18-14-7-2-1-3-8-14)12-19-11-10-13-6-4-5-9-15(13)17(19)21/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJOEJCDOMDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)
